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Compound of Interest

Compound Name: DC371739

Cat. No.: B15612985

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the toxicity and safety profile of
DC371739, a novel small-molecule inhibitor of Proprotein Convertase Subitilisin/Kexin type 9
(PCSK?9) and Angiopoietin-like protein 3 (ANGPTL3) transcription. The following frequently
asked guestions (FAQs) and troubleshooting guides are designed to address specific issues
and inquiries that may arise during experimental planning and execution.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of DC371739 leading to its lipid-lowering effects?

Al: DC371739 acts by a distinct mechanism from other known lipid-lowering agents. It
physically binds to the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1a). This
binding impedes the transcription of both PCSK9 and ANGPTL3 genes.[1] The inhibition of
PCSK9 and ANGPTL3 transcription leads to a reduction in the levels of their respective
proteins, which are key regulators of lipid metabolism. This dual inhibition ultimately results in
decreased plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C),
and triglycerides (TG).[1]

Q2: What is the general preclinical safety profile of DC371739?

A2: Preclinical studies in hyperlipidemic hamsters and rhesus monkeys have demonstrated that
DC371739 has a favorable safety profile. It effectively lowers lipid levels with minimal impact on
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liver function markers and does not cause significant changes in body weight.[1]
Q3: What were the key safety findings from the Phase I clinical trial of DC3717397

A3: A Phase Ib/lla clinical trial (NCT04927221) in hypercholesterolemic subjects demonstrated
that DC371739 is safe and well-tolerated. No dose-limiting toxicities were observed at doses
up to 40 mg administered once daily for 28 days.[1] The pharmacokinetic profile showed dose-
dependent increases in exposure, with a half-life of approximately 22-26 hours.[1]

Troubleshooting Guide
Issue: Unexpected cytotoxicity observed in in vitro experiments.
o Possible Cause: The concentration of DC371739 used may be too high.

e Troubleshooting Step: While DC371739 has shown low toxicity, it is crucial to perform a
dose-response curve to determine the optimal non-toxic concentration for your specific cell

line.
Issue: Inconsistent lipid-lowering effects in animal models.

e Possible Cause: Variability in drug administration, diet-induced hyperlipidemia model, or
species differences.

» Troubleshooting Step: Ensure consistent oral gavage technique and appropriate vehicle use.
Verify the diet composition and duration to induce a stable hyperlipidemic phenotype.
Consider the species-specific differences in lipid metabolism and drug response.

Quantitative Data Summary

linical Saf | Effi .

Dose (mg/kg/day, % Decrease in % Decrease in % Decrease in
p.o. for 21 days) Serum TC Serum LDL-C Serum TG

10 29.46% 23.25% 49.57%

30 35.65% 31.04% 57.52%

100 38.69% 35.03% 78.16%
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No significant changes in liver enzymes or body weight were reported.

| ~linical Trial Safety C iew (NCT04927221

Dose Duration Key Safety Findings

Good safety and tolerability;
Up to 40 mg/day 28 days No dose-limiting toxicities

observed.

Further details on specific adverse events and clinical laboratory parameters are not yet
publicly available.

Experimental Protocols

In Vivo Hyperlipidemia Hamster Model
¢ Animal Model: Male Golden Syrian hamsters.
o Diet: High-fat diet to induce hyperlipidemia.

e Drug Administration: DC371739 administered orally (p.o.) daily for 21 days at doses of 10,
30, and 100 mg/kg.

e Blood Sampling: Blood samples collected for lipid analysis.

e Analysis: Serum levels of TC, LDL-C, and TG measured.
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Caption: Mechanism of action of DC371739.
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Caption: Preclinical experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. DC371739: A Novel Lipid-Lowering Drug Candidate Identified with Lipidomics -
MetwareBio [metwarebio.com]

 To cite this document: BenchChem. [Technical Support Center: DC371739 Toxicity and
Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612985#dc371739-toxicity-and-safety-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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